molecular formula C8H15NO3 B12116577 Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate

Cat. No.: B12116577
M. Wt: 173.21 g/mol
InChI Key: NCNXWHFKFVIIAY-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate is a chemical compound with a molecular formula of C8H15NO3 It is a derivative of cyclohexane, featuring an amino group, a hydroxyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate can be achieved through selective transformations of functional groups. One common method involves the Diels-Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate, followed by selective transformations to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may include optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxycyclohexane-1-carboxylate
  • Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate
  • Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate hydrochloride

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl functional groups on the cyclohexane ring, which allows for diverse chemical reactivity and potential applications. Its structure provides a versatile platform for further chemical modifications and functionalization.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 4-amino-1-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-12-7(10)8(11)4-2-6(9)3-5-8/h6,11H,2-5,9H2,1H3

InChI Key

NCNXWHFKFVIIAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)N)O

Origin of Product

United States

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